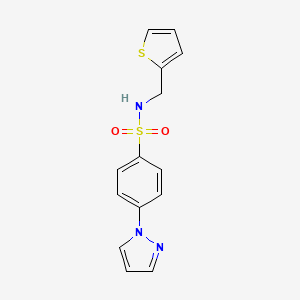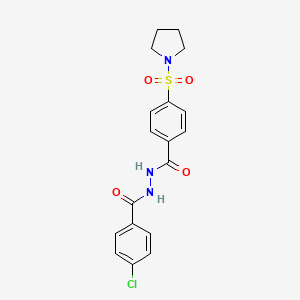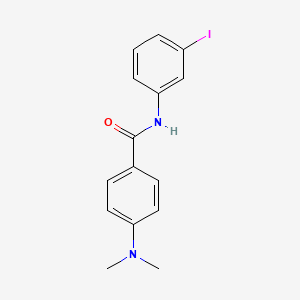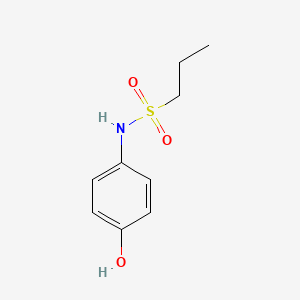
N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 by a group of chemists from the University of Illinois at Urbana-Champaign. Since then, FIPI has been extensively studied for its potential applications in various fields, such as cancer research, neuroscience, and immunology.
Mecanismo De Acción
N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide inhibits PLD activity by binding to its catalytic domain and preventing the formation of phosphatidic acid, which is a key intermediate in the PLD signaling pathway. This inhibition leads to a decrease in downstream signaling events, such as the activation of the mammalian target of rapamycin (mTOR) pathway and the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects
N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide has been shown to have various biochemical and physiological effects in different cell types and animal models. For example, it can induce apoptosis in cancer cells, reduce inflammation in immune cells, and modulate synaptic plasticity in neurons. These effects are thought to be mediated by the inhibition of PLD activity and the downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide in lab experiments is its high potency and selectivity for PLD inhibition. This allows researchers to study the specific effects of PLD signaling on various cellular processes without interfering with other signaling pathways. However, one limitation of N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide is its relatively low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for the use of N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide in scientific research. Some of these include:
1. Developing new derivatives of N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide with improved solubility and bioavailability.
2. Investigating the role of PLD signaling in various disease models, such as cancer, neurodegenerative disorders, and autoimmune diseases.
3. Exploring the interactions between PLD signaling and other signaling pathways, such as the mTOR pathway, the PI3K/Akt pathway, and the MAPK pathway.
4. Studying the effects of N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide on different types of cells and tissues, such as stem cells, immune cells, and endothelial cells.
5. Developing new methods for delivering N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide to specific tissues or organs, such as using nanoparticles or targeted drug delivery systems.
Métodos De Síntesis
The synthesis of N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide involves a multi-step process that starts with the reaction of 4-fluorobenzylamine with 3,3-dimethylacrylic acid to form an amide intermediate. This intermediate is then converted to the final product by reacting with sulfuryl chloride and sodium hydroxide. The yield of this synthesis method is around 50%, and the purity of the final product can be further improved by recrystallization.
Aplicaciones Científicas De Investigación
N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide has been widely used in scientific research as a potent and selective inhibitor of phospholipase D (PLD). PLD is an enzyme that plays a crucial role in various cellular processes, such as membrane trafficking, signal transduction, and cell proliferation. By inhibiting PLD activity, N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide can modulate these processes and provide insights into their underlying mechanisms.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-17(2)14-9-13(7-8-15(14)20-16(17)21)24(22,23)19-10-11-3-5-12(18)6-4-11/h3-9,19H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJMLHZDPNSISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)F)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorobenzyl)-3,3-dimethyl-2-oxo-5-indolinesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)

![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one](/img/structure/B7478956.png)

![N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7478964.png)


![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxy-N-(2,4,6-trimethylphenyl)benzamide](/img/structure/B7478980.png)

![N-(3,5-dichlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7478992.png)


